2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Overview
Description
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white solid that is used for various scientific applications. The molecular weight of this compound is 349.24 and the molecular formula is C12H17BrN2O3S .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
1. Alzheimer’s Disease Treatment
- Summary of Application : This compound has been used in the synthesis of thiazole-bearing sulfonamide analogs, which have shown promise as potent anti-Alzheimer’s agents .
- Methods of Application : The compound was synthesized and characterized using suitable techniques. The density functional theory (DFT) computational approach, as well as in-silico molecular modeling, were employed to assess the electronic properties and anti-Alzheimer’s potency of the analogs .
- Results or Outcomes : The research project reported the synthesis and biological activities of some new thiazole-bearing sulfonamide analogs as potent anti-Alzheimer’s agents .
2. Antibacterial Activity
- Summary of Application : The compound has been used in the synthesis of a complex with antibacterial activity .
- Methods of Application : The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results or Outcomes : The complex was examined for antibacterial activity. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .
3. Synthesis of Phenoxy Acetamide Derivatives
- Summary of Application : This compound has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .
- Methods of Application : The compound was synthesized using various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- Results or Outcomes : The research provided complete information regarding pharmacologically interesting compounds of widely different composition .
4. Synthesis of Fluorescent ATRP Initiator
- Summary of Application : This compound has been used in the synthesis of a new fluorescent ATRP initiator .
- Methods of Application : The compound was synthesized by acylation of an amino-group with 2-bromopropionyl bromide .
- Results or Outcomes : The research described the synthesis, characterization with NMR, FTeIR spectroscopy, and high-resolution mass spectrometry, crystal structure determination, and evaluation of the new fluorescent ATRP initiator .
5. Proteomics Research
- Summary of Application : This compound is used in proteomics research .
- Methods of Application : The compound is synthesized and used in various experimental procedures related to proteomics .
- Results or Outcomes : The outcomes of the research are dependent on the specific experiments conducted .
6. Synthesis of Fluorescent ATRP Initiator
- Summary of Application : This compound has been used in the synthesis of a new fluorescent Atom Transfer Radical Polymerization (ATRP) initiator .
- Methods of Application : The compound was synthesized by acylation of an amino-group with 2-bromopropionyl bromide .
- Results or Outcomes : The research described the synthesis, characterization with NMR, FTeIR spectroscopy and high-resolution mass spectrometry, crystal structure determination, and evaluation of the new fluorescent ATRP initiator .
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCGFAZQLDQWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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